2-Fluoroethanol

Description

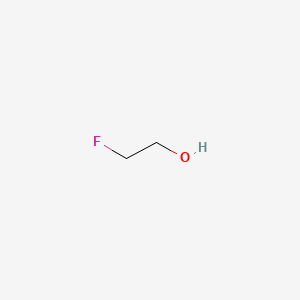

Structure

3D Structure

Properties

IUPAC Name |

2-fluoroethanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C2H5FO/c3-1-2-4/h4H,1-2H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GGDYAKVUZMZKRV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CF)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C2H5FO | |

| Record name | ETHYLENE FLUOROHYDRIN | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/4992 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID0059902 | |

| Record name | 2-Fluoroethanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0059902 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

64.06 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Ethylene fluorohydrin appears as a liquid. Used as a rodenticide, insecticide and acaricide. Not registered as a pesticide in the U.S. (EPA, 1998), Liquid; [CAMEO] Colorless liquid; [MSDSonline] | |

| Record name | ETHYLENE FLUOROHYDRIN | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/4992 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Ethylene fluorohydrin | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/5212 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Boiling Point |

218.3 °F at 760 mmHg (EPA, 1998), 103.5 °C | |

| Record name | ETHYLENE FLUOROHYDRIN | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/4992 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | ETHYLENE FLUOROHYDRIN | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6389 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Flash Point |

87.8 °F (EPA, 1998) | |

| Record name | ETHYLENE FLUOROHYDRIN | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/4992 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

Solubility |

Miscible in ethanol, ethyl ether; very soluble in acetone, In water, miscible @ 20 °C | |

| Record name | ETHYLENE FLUOROHYDRIN | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6389 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Density |

1.104 at 68 °F (EPA, 1998) - Denser than water; will sink, 1.1040 g/cu cm @ 20 °C | |

| Record name | ETHYLENE FLUOROHYDRIN | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/4992 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | ETHYLENE FLUOROHYDRIN | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6389 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Vapor Pressure |

21.3 [mmHg], Vapor pressure: 21.25 mm Hg @ 25 °C | |

| Record name | Ethylene fluorohydrin | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/5212 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | ETHYLENE FLUOROHYDRIN | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6389 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

CAS No. |

371-62-0, 63919-01-7 | |

| Record name | ETHYLENE FLUOROHYDRIN | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/4992 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 2-Fluoroethanol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=371-62-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ethylene fluorohydrin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000371620 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Ethanol, fluoro- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0063919017 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Fluoroethanol | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=158283 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Ethylene fluorohydrin | |

| Source | EPA Acute Exposure Guideline Levels (AEGLs) | |

| URL | https://www.epa.gov/aegl/access-acute-exposure-guideline-levels-aegls-values#tab-4 | |

| Description | Acute Exposure Guideline Levels (AEGLs) are used by emergency planners and responders worldwide as guidance in dealing with rare, usually accidental, releases of chemicals into the air. https://www.epa.gov/aegl | |

| Record name | Ethanol, 2-fluoro- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2-Fluoroethanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0059902 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-fluoroethanol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.006.128 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2-FLUOROETHANOL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4M427A5HML | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | ETHYLENE FLUOROHYDRIN | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6389 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Melting Point |

-15.61 °F (EPA, 1998), -26.4 °C | |

| Record name | ETHYLENE FLUOROHYDRIN | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/4992 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | ETHYLENE FLUOROHYDRIN | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6389 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Foundational & Exploratory

Molecular Structure and the Gauche Effect: A Deeper Look

< < 2-Flu-oro-eth-an-ol: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Fluoroethanol (CAS RN 371-62-0), a simple yet structurally intriguing fluorinated alcohol, holds a significant position as a versatile intermediate in organic synthesis.[1] Its unique physicochemical properties, stemming from the profound influence of the fluorine atom, render it a valuable building block in the synthesis of pharmaceuticals, agrochemicals, and advanced materials.[2][3] This guide provides an in-depth exploration of the chemical properties, structure, synthesis, reactivity, and applications of 2-Fluoroethanol, with a particular focus on its relevance to drug development. Furthermore, it offers a critical overview of the associated toxicological profile and requisite safety protocols, ensuring a comprehensive understanding for professionals in the field.

2-Fluoroethanol, with the chemical formula C2H5FO, possesses a deceptively simple structure that gives rise to fascinating conformational preferences.[1] The presence of the highly electronegative fluorine atom adjacent to the hydroxyl group introduces a phenomenon known as the gauche effect .[4][5] Contrary to steric hindrance predictions that would favor an anti-conformation, the gauche conformer of 2-Fluoroethanol is more stable.[4][6] This stability is primarily attributed to hyperconjugation, where electron density is donated from the C-H σ bonding orbital to the C-F σ* antibonding orbital.[4][6] This interaction is maximized in the gauche arrangement.[4] Intramolecular hydrogen bonding between the hydroxyl proton and the fluorine atom also contributes to the stabilization of the gauche conformer.[7][8]

Diagram: Conformational Isomers of 2-Fluoroethanol

Caption: Conformational isomers of 2-Fluoroethanol.

Physicochemical and Spectroscopic Properties

A thorough understanding of 2-Fluoroethanol's physical and spectral properties is paramount for its effective use in research and development.

Physicochemical Properties

The key physicochemical properties of 2-Fluoroethanol are summarized in the table below. Its miscibility with water and many organic solvents makes it a versatile reagent in various reaction media.[9]

| Property | Value | Reference(s) |

| Molecular Formula | C2H5FO | [1] |

| Molecular Weight | 64.06 g/mol | [1][10] |

| Appearance | Colorless liquid | [1][11] |

| Odor | Alcohol-like, musky, rather tart | [7][9] |

| Density | 1.091 - 1.104 g/cm³ at 25°C | [1][7][9][10] |

| Melting Point | -26.5 °C | [1][9][12] |

| Boiling Point | 103 - 103.5 °C | [1][7][9][12] |

| Flash Point | 31 °C (88 °F) | [1][9][10] |

| Solubility in Water | Miscible | [7][9][12] |

| Refractive Index (n20/D) | 1.365 | [1][9][12] |

Spectroscopic Characterization

Spectroscopic techniques are indispensable for the structural elucidation and quality control of 2-Fluoroethanol.[11][13]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy :

-

¹H NMR : Provides information on the chemical environment of the protons. The spectrum typically shows multiplets for the two methylene groups and a broad singlet for the hydroxyl proton.[13]

-

¹³C NMR : Reveals the two distinct carbon environments.[13][14]

-

¹⁹F NMR : A key technique for confirming the presence and electronic environment of the fluorine atom.[13][15]

-

-

Infrared (IR) Spectroscopy :

-

Mass Spectrometry (MS) :

Synthesis and Reactivity

Synthetic Methodologies

The most common and historically significant method for synthesizing 2-Fluoroethanol is through a Finkelstein reaction .[1][7] This involves the treatment of 2-chloroethanol or 2-bromoethanol with a fluoride salt, such as potassium fluoride.[1][7]

Experimental Protocol: Synthesis of 2-Fluoroethanol via Finkelstein Reaction

-

Reaction Setup : In a round-bottom flask equipped with a reflux condenser and a mechanical stirrer, combine dry potassium fluoride and a high-boiling point solvent such as ethylene glycol.[16][17]

-

Addition of Precursor : Slowly add 2-chloroethanol to the stirred mixture at an elevated temperature (e.g., 170-180 °C).[16][17]

-

Distillation : The product, 2-Fluoroethanol, has a lower boiling point than the starting material and can be continuously distilled from the reaction mixture.[1][16]

-

Purification : The crude product is then purified by fractional distillation to yield high-purity 2-Fluoroethanol.[16]

Diagram: Synthesis of 2-Fluoroethanol

Caption: Finkelstein reaction for 2-Fluoroethanol synthesis.

Key Reactions

The presence of both a hydroxyl group and a fluorine atom imparts unique reactivity to 2-Fluoroethanol.

-

Esterification : The hydroxyl group can undergo esterification with carboxylic acids or their derivatives to form fluoroethyl esters.[1]

-

Dehydrofluorination : In the presence of a strong base, 2-Fluoroethanol can undergo dehydrofluorination to yield acetaldehyde.[7]

-

Conversion to Triflate Esters : Reaction with trifluoromethanesulfonic anhydride in the presence of a base produces the corresponding triflate ester, a highly reactive intermediate.[1][7]

Applications in Drug Development and Beyond

The incorporation of fluorine into drug candidates can significantly enhance their metabolic stability, binding affinity, and lipophilicity.[18] 2-Fluoroethanol serves as a key building block for introducing the fluoroethyl moiety into bioactive molecules.[1][2]

Pharmaceutical Synthesis

2-Fluoroethanol is a crucial intermediate in the synthesis of various active pharmaceutical ingredients (APIs).[1][3] Its ability to introduce a fluorine atom can lead to improved pharmacokinetic and pharmacodynamic properties of drug molecules.[18] For instance, the 2-[¹⁸F]-fluoroethoxy group is a common feature in radiotracers used for Positron Emission Tomography (PET) imaging, a vital tool in diagnostics and drug development research.[7]

Agrochemicals and Specialty Chemicals

Similar to its role in pharmaceuticals, 2-Fluoroethanol is utilized in the synthesis of modern agrochemicals where the presence of fluorine can enhance efficacy and stability.[1] It is also employed in the production of various specialty chemicals and advanced materials.[3]

Toxicology and Safety: A Critical Consideration

Despite its utility, 2-Fluoroethanol is a highly toxic compound.[1][7][17] Its toxicity stems from its in vivo metabolism to fluoroacetate, a potent inhibitor of the citric acid cycle.[7]

Health Hazards

-

Acute Toxicity : 2-Fluoroethanol is fatal if swallowed, inhaled, or absorbed through the skin.[17][19] The probable oral lethal dose in humans is extremely low.[10][17]

-

Symptoms of Exposure : Exposure can lead to severe health effects, including epigastric distress, vomiting, central nervous system effects such as auditory hallucinations and numbness, respiratory failure, and epileptiform convulsions.[7]

Safety Protocols and Handling

Strict adherence to safety protocols is mandatory when handling 2-Fluoroethanol.

-

Engineering Controls : Work must be conducted in a well-ventilated chemical fume hood.[20] Eyewash stations and safety showers must be readily accessible.[20]

-

Personal Protective Equipment (PPE) : Wear appropriate chemical-resistant gloves, protective clothing, and eye/face protection.[9][20] Respiratory protection may be required.[20]

-

Storage : Store in a cool, dry, well-ventilated area in tightly sealed containers, away from ignition sources and incompatible materials such as strong oxidizing agents and bases.[12][20]

-

Spill and Emergency Procedures : In case of a spill, evacuate the area and follow established emergency procedures.[19] For any exposure, seek immediate medical attention.[1][19]

Toxicity Data Summary

| Metric | Value | Reference(s) |

| LD50 (Oral, Rat) | 5 - 60 mg/kg | [9][20] |

| LC50 (Inhalation, Rat) | 200 mg/m³ (10 min) | [20] |

| GHS Hazard Statements | H226, H300, H310, H330 | [7][17] |

Conclusion

2-Fluoroethanol is a molecule of significant interest to the scientific community, particularly in the realm of drug development. Its unique structural features, governed by the gauche effect, and its versatile reactivity make it an invaluable tool for the synthesis of complex fluorinated molecules. However, its high toxicity necessitates a profound respect for and strict adherence to safety protocols. A comprehensive understanding of its chemical properties, synthesis, and handling is essential for harnessing its potential while ensuring the safety of researchers and scientists.

References

- Exploring 2-Fluoroethanol: Properties, Applications, and Manufacturing Insights. (n.d.).

- Understanding the Properties and Synthesis of 2-Fluoroethanol. (n.d.).

-

2-Fluoroethanol - Wikipedia. (n.d.). Retrieved from [Link]

- Spectroscopic Characterization and Quality Control of 2-Fluoroethanol. (n.d.).

-

2-Fluoroethanol - ChemBK. (n.d.). Retrieved from [Link]

-

2-Fluoroethanol | C2H5FO | CID 9737 - PubChem. (n.d.). Retrieved from [Link]

-

Preparation of 2-fluoroethanol - PrepChem.com. (n.d.). Retrieved from [Link]

-

Infrared studies on rotational isomerism. II. 2-Fluoroethanol. (n.d.). Canadian Science Publishing. Retrieved from [Link]

-

How can the gauche-effect be explained? - Chemistry Stack Exchange. (2015, October 15). Retrieved from [Link]

- 2-Fluoroethanol: A Versatile Intermediate for Organic Synthesis and Fluoroalkylation. (n.d.).

- 2-Fluoroethanol: A Key Intermediate in the Synthesis of Fluorinated Fine Chemicals. (n.d.).

-

Gauche effect - Wikipedia. (n.d.). Retrieved from [Link]

-

Gauche effect in 2-fluoroethanol. (2015, October 16). Physics Forums. Retrieved from [Link]

-

2-Fluoroethanol - Optional[13C NMR] - Spectrum - SpectraBase. (n.d.). Retrieved from [Link]

-

2-Fluoroethanol - Optional[19F NMR] - Chemical Shifts - SpectraBase. (n.d.). Retrieved from [Link]

-

Fluorine-a small magic bullet atom in the drug development: perspective to FDA approved and COVID-19 recommended drugs. (2023, April 13). PubMed Central. Retrieved from [Link]

Sources

- 1. innospk.com [innospk.com]

- 2. nbinno.com [nbinno.com]

- 3. nbinno.com [nbinno.com]

- 4. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 5. physicsforums.com [physicsforums.com]

- 6. Gauche effect - Wikipedia [en.wikipedia.org]

- 7. 2-Fluoroethanol - Wikipedia [en.wikipedia.org]

- 8. cdnsciencepub.com [cdnsciencepub.com]

- 9. chembk.com [chembk.com]

- 10. 2-Fluoroethanol | C2H5FO | CID 9737 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. nbinno.com [nbinno.com]

- 12. 2-Fluoroethanol | 371-62-0 [amp.chemicalbook.com]

- 13. nbinno.com [nbinno.com]

- 14. spectrabase.com [spectrabase.com]

- 15. spectrabase.com [spectrabase.com]

- 16. prepchem.com [prepchem.com]

- 17. Page loading... [wap.guidechem.com]

- 18. Fluorine-a small magic bullet atom in the drug development: perspective to FDA approved and COVID-19 recommended drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 19. datasheets.scbt.com [datasheets.scbt.com]

- 20. fishersci.com [fishersci.com]

A Senior Application Scientist's In-Depth Technical Guide to the Synthesis of 2-Fluoroethanol from 2-Chloroethanol

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

The transformation of 2-chloroethanol to 2-fluoroethanol represents a cornerstone of nucleophilic halogen exchange (Halex) reactions, a critical process in the synthesis of valuable fluorinated building blocks for the pharmaceutical and agrochemical industries.[1][2] This guide provides a comprehensive technical overview of this synthesis, delving into the mechanistic underpinnings, the critical role of reagents and reaction conditions, and detailed, field-proven experimental protocols. We will explore the nuances of fluorinating agent selection and preparation, the impact of phase-transfer catalysis, and the essential safety considerations dictated by the hazardous nature of the involved compounds.[3][4][5][6][7][8][9][10] This document is intended to serve as a practical and authoritative resource for scientists seeking to implement or optimize this vital fluorination reaction.

Introduction: The Significance of 2-Fluoroethanol

2-Fluoroethanol (CAS 371-62-0) is a pivotal intermediate in organic synthesis, primarily due to the unique properties conferred by the fluorine atom.[1] Its incorporation into larger molecules can significantly modulate their biological activity, metabolic stability, and lipophilicity, making it a highly sought-after structural motif in drug discovery and development.[1][11] The synthesis of 2-fluoroethanol from the readily available and cost-effective precursor, 2-chloroethanol (CAS 107-07-3), is a classic example of the Finkelstein reaction, a bimolecular nucleophilic substitution (SN2) process.[12]

This guide will focus on the most prevalent and scalable method for this conversion: the reaction of 2-chloroethanol with an alkali metal fluoride, typically potassium fluoride (KF).[1][12]

The Core Reaction: Mechanistic Insights and Causality

The synthesis of 2-fluoroethanol from 2-chloroethanol is a nucleophilic substitution reaction where the chloride atom is displaced by a fluoride ion.[12]

Reaction: ClCH₂CH₂OH + KF → FCH₂CH₂OH + KCl[12]

The SN2 Mechanism: A Delicate Balance

The reaction proceeds via a classic SN2 pathway.[13] The fluoride anion (F⁻), acting as the nucleophile, attacks the electrophilic carbon atom bonded to the chlorine atom. This attack occurs from the backside, leading to an inversion of stereochemistry if the carbon were chiral. The success of this reaction hinges on maximizing the nucleophilicity of the fluoride ion and the electrophilicity of the carbon center.

The Fluorinating Agent: The Critical Choice of Potassium Fluoride

Potassium fluoride (KF) is the most commonly employed fluorinating agent for this transformation due to its favorable balance of reactivity, cost, and availability.[2] However, the efficacy of KF is profoundly influenced by its physical state.

-

The Challenge of Anhydrous Conditions: KF is hygroscopic, and the presence of water can significantly diminish its nucleophilicity by forming strong hydrogen bonds with the fluoride ion, effectively solvating it and hindering its ability to participate in the reaction.[14][15] Therefore, meticulous drying of KF is paramount.

-

Spray-Dried Potassium Fluoride: A Superior Reagent: Standard calcine-dried KF often suffers from low surface area and residual moisture. Spray-dried KF, in contrast, possesses a much larger specific surface area and is less hygroscopic, making it a significantly more effective fluorinating agent.[16][17] This enhanced reactivity stems from the increased availability of fluoride ions on the particle surface.[17]

Enhancing Reactivity: The Role of Phase-Transfer Catalysis

Due to the low solubility of KF in many organic solvents, achieving an effective concentration of fluoride ions in the reaction medium can be challenging.[2] Phase-transfer catalysts (PTCs) are instrumental in overcoming this hurdle.[18][19][20]

-

Mechanism of Action: PTCs, such as crown ethers (e.g., 18-crown-6) or quaternary ammonium salts, facilitate the transfer of the fluoride anion from the solid phase (or an immiscible aqueous phase) into the organic phase where the reaction occurs.[18][19][21] The catalyst forms a lipophilic complex with the potassium cation, allowing the "naked" and highly reactive fluoride anion to be transported into the organic phase.[18]

Solvent Selection: A Key Determinant of Reaction Success

The choice of solvent is critical and directly impacts the reaction rate and yield. Polar aprotic solvents such as acetonitrile, dimethylformamide (DMF), and dimethyl sulfoxide (DMSO) are generally preferred for SN2 reactions.[22][23] These solvents can solvate the potassium cation but do not strongly solvate the fluoride anion, thus preserving its nucleophilicity.[2] For the synthesis of 2-fluoroethanol, higher boiling point solvents like ethylene glycol and diethylene glycol have also been successfully employed, particularly in procedures where the product is continuously distilled from the reaction mixture.[24]

Experimental Protocol: A Validated Step-by-Step Methodology

This protocol is a synthesized and optimized procedure based on established literature methods.[12][24]

Reagents and Equipment

| Reagent/Equipment | Specifications |

| 2-Chloroethanol | ≥99% purity |

| Potassium Fluoride | Spray-dried, anhydrous |

| Ethylene Glycol | Anhydrous |

| Diethylene Glycol | Anhydrous |

| Round-bottom flask | Three-necked, appropriate volume |

| Distillation apparatus | With a fractionating column |

| Heating mantle | With magnetic stirring |

| Thermometer | |

| Dropping funnel | |

| Inert atmosphere setup | Nitrogen or Argon |

Detailed Experimental Procedure

-

Preparation of the Reaction Vessel: Assemble a three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, a dropping funnel, and a distillation apparatus. Ensure all glassware is thoroughly dried to prevent the introduction of moisture.

-

Charging the Reagents: To the flask, add spray-dried potassium fluoride, ethylene glycol, and diethylene glycol. The glycols serve as high-boiling solvents.

-

Initiating the Reaction: Heat the mixture to 170-180°C with vigorous stirring under an inert atmosphere.

-

Addition of 2-Chloroethanol: Slowly add 2-chloroethanol to the hot reaction mixture via the dropping funnel over a period of several hours. The addition rate should be controlled to maintain a steady reaction temperature.

-

Continuous Distillation of Product: As the reaction proceeds, the lower-boiling 2-fluoroethanol (b.p. 103°C) will distill from the reaction mixture.[25] Collect the distillate.

-

Reaction Completion and Workup: After the addition of 2-chloroethanol is complete, continue heating and stirring for a period to ensure complete reaction. A slow stream of inert gas can be passed through the apparatus to aid in the removal of the last traces of 2-fluoroethanol.[24]

-

Purification: The crude 2-fluoroethanol distillate may contain traces of hydrogen fluoride. It can be treated with sodium fluoride to remove these impurities.[24] Final purification is achieved by redistillation to yield pure 2-fluoroethanol.

Visualization of Key Processes

Reaction Mechanism

Caption: SN2 mechanism for the synthesis of 2-fluoroethanol.

Experimental Workflow

Caption: Experimental workflow for 2-fluoroethanol synthesis.

Safety: A Non-Negotiable Imperative

Both 2-chloroethanol and 2-fluoroethanol are highly toxic and must be handled with extreme caution in a well-ventilated fume hood.[3][4][5][6][7][8][9][10]

-

2-Chloroethanol: Fatal if swallowed, in contact with skin, or if inhaled.[4][6][10] It is also a flammable liquid.[4][6]

-

2-Fluoroethanol: Also fatal if swallowed, in contact with skin, or if inhaled.[3][5][7][8] It is a flammable liquid and its vapors may form explosive mixtures with air.[3][5] The toxicity of 2-fluoroethanol is due to its in vivo oxidation to fluoroacetate, a potent metabolic poison that inhibits the citric acid cycle.[1][12]

Mandatory Personal Protective Equipment (PPE):

-

Chemical-resistant gloves (e.g., nitrile)

-

Splash-proof safety goggles and a face shield

-

A properly fitted respirator with appropriate cartridges

-

A chemical-resistant lab coat

Emergency Procedures: In case of exposure, seek immediate medical attention.[4][8] Familiarize yourself with the specific first-aid measures outlined in the Safety Data Sheets (SDS) for both compounds before commencing any work.[3][4][5][6][7][8][9][10]

Analytical Characterization

The purity and identity of the synthesized 2-fluoroethanol should be confirmed using standard analytical techniques.[26]

-

Gas Chromatography-Mass Spectrometry (GC-MS): To assess purity and confirm the molecular weight.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, ¹⁹F): To confirm the structure and the successful incorporation of the fluorine atom.[26]

-

Infrared (IR) Spectroscopy: To identify the characteristic C-F and O-H stretching frequencies.[26]

Conclusion and Future Perspectives

The synthesis of 2-fluoroethanol from 2-chloroethanol via halogen exchange is a robust and well-established method. The key to a successful and high-yielding reaction lies in the careful selection and preparation of the fluorinating agent, the strategic use of phase-transfer catalysis, and the appropriate choice of solvent. While this traditional approach remains highly relevant, ongoing research in fluorination chemistry continues to explore milder and more efficient catalytic systems, including the use of alternative fluoride sources and novel catalyst designs.[11][21][27][28] The principles and practices outlined in this guide provide a solid foundation for any scientist working in this important area of synthetic chemistry.

References

-

Ishikawa, N., Kitazume, T., Yamazaki, T., Mochida, Y., & Tatsuno, T. (n.d.). ENHANCED EFFECT OF SPRAY-DRIED POTASSIUM FLUORIDE ON FLUORINATION. Chemistry Letters. Oxford Academic. Retrieved from [Link]

-

Wikipedia. (n.d.). 2-Fluoroethanol. Retrieved from [Link]

-

PrepChem.com. (n.d.). Preparation of 2-fluoroethanol. Retrieved from [Link]

-

BIOCHEM. (2018, February 1). Safety data sheet of 'BIOCHEM - 2-CHLOROETHANOL - AR - 52033' (Version 1). Retrieved from [Link]

-

Autech. (n.d.). Exploring 2-Fluoroethanol: Properties, Applications, and Manufacturing Insights. Retrieved from [Link]

-

TANFAC Industries Ltd. (n.d.). Potassium Fluoride (Spray Dried). Retrieved from [Link]

-

VEVOR. (2025, March 25). Potassium fluoride drying. Retrieved from [Link]

-

ChemBK. (n.d.). potassium fluoride spray dried. Retrieved from [Link]

-

Yellow River Fine Chemical Industry. (n.d.). Potassium Fluoride, uses, solubility and formula. Retrieved from [Link]

-

Ichihara, J., Matsuo, T., Hanafusa, T., & Ando, T. (n.d.). The Combination of Potassium Fluoride and Calcium Fluoride: A Useful Heterogeneous Fluorinating Reagent. ElectronicsAndBooks. Retrieved from [Link]

-

ACS GCI Pharmaceutical Roundtable. (n.d.). Halex Reaction. Wordpress. Retrieved from [Link]

- Google Patents. (n.d.). US4590310A - Process for the preparation of 2,2,2-trifluoroethanol.

-

RSC Publishing. (n.d.). Fluoroalkylation reactions in aqueous media: a review. Green Chemistry. Retrieved from [Link]

-

Dovepress. (n.d.). Recent advances in green fluorine chemistry. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Halogen Exchange Reaction of Aliphatic Fluorine Compounds with Organic Halides as Halogen Source. Retrieved from [Link]

-

ChemTube3D. (n.d.). Fluorination of Medicinal Compounds - The Halex Reaction. Retrieved from [Link]

-

Clark, J. H., Hyde, J., & Smith, D. K. (n.d.). Calcium Fluoride-supported Alkali Metal Fluorides. New Reagents for Nucleophilic Fluorine Transfer Reactions. ElectronicsAndBooks. Retrieved from [Link]

-

SciSpace. (n.d.). Versatility of KF as Selective Fluorination of Organic Compounds for Halogen Exchange Reactions. Retrieved from [Link]

-

Taylor & Francis. (n.d.). Phase transfer catalysts – Knowledge and References. Retrieved from [Link]

-

Wikipedia. (n.d.). Halex process. Retrieved from [Link]

- Google Patents. (n.d.). US4174349A - Preparation of fluoroorganic compounds with calcium fluoride.

-

Scribd. (2024, November 23). KF - CaF2. Retrieved from [Link]

-

Mettler Toledo. (n.d.). Halogenation Reactions | Key Syntheses in Chemistry. Retrieved from [Link]

-

MDPI. (n.d.). Phase Transfer Catalysts and Role of Reaction Environment in Nucleophilc Radiofluorinations in Automated Synthesizers. Retrieved from [Link]

-

Khan Academy. (n.d.). Halogen exchange method (video). Retrieved from [Link]

-

Wikipedia. (n.d.). 2-Chloroethanol. Retrieved from [Link]

-

YouTube. (2025, March 19). Phase Transfer Catalysis - Insights in Basic Organic Chemistry 50. Retrieved from [Link]

-

UNEP. (n.d.). III Analytical Methods. Retrieved from [Link]

-

National Center for Biotechnology Information. (2022, March 16). Hydrogen Bonding Phase-Transfer Catalysis with Alkali Metal Fluorides and Beyond. PMC. Retrieved from [Link]

- Google Patents. (n.d.). CN104003850A - Preparation method of 2-chloroethoxy-2-ethyoxylethanol.

-

Wikipedia. (n.d.). Finkelstein reaction. Retrieved from [Link]

-

CRDEEP Journals. (n.d.). Phase-Transfer Catalysis in Organic Syntheses. Retrieved from [Link]

- Google Patents. (n.d.). CN110922299A - Continuous preparation method of high-content 2-chloroethanol.

-

ALS Environmental. (n.d.). New Accredited Analytical Method for testing Fluorotelomer Alcohols in water. Retrieved from [Link]

-

Agency for Toxic Substances and Disease Registry. (n.d.). 6. analytical methods. Retrieved from [Link]

Sources

- 1. innospk.com [innospk.com]

- 2. scispace.com [scispace.com]

- 3. fishersci.com [fishersci.com]

- 4. opcw.org [opcw.org]

- 5. fishersci.com [fishersci.com]

- 6. fishersci.com [fishersci.com]

- 7. datasheets.scbt.com [datasheets.scbt.com]

- 8. echemi.com [echemi.com]

- 9. chemdmart.com [chemdmart.com]

- 10. biochemopharma.fr [biochemopharma.fr]

- 11. sioc.cas.cn [sioc.cas.cn]

- 12. 2-Fluoroethanol - Wikipedia [en.wikipedia.org]

- 13. Finkelstein reaction - Wikipedia [en.wikipedia.org]

- 14. Potassium fluoride drying [f-granulator.com]

- 15. chembk.com [chembk.com]

- 16. academic.oup.com [academic.oup.com]

- 17. Potassium Fluoride, uses, solubility and formula [yellowriverchem.com]

- 18. taylorandfrancis.com [taylorandfrancis.com]

- 19. m.youtube.com [m.youtube.com]

- 20. crdeepjournal.org [crdeepjournal.org]

- 21. Hydrogen Bonding Phase-Transfer Catalysis with Alkali Metal Fluorides and Beyond - PMC [pmc.ncbi.nlm.nih.gov]

- 22. Halex Reaction - Wordpress [reagents.acsgcipr.org]

- 23. Halex process - Wikipedia [en.wikipedia.org]

- 24. prepchem.com [prepchem.com]

- 25. 2-Fluoroethanol 95 371-62-0 [sigmaaldrich.com]

- 26. nbinno.com [nbinno.com]

- 27. Fluoroalkylation reactions in aqueous media: a review - Green Chemistry (RSC Publishing) [pubs.rsc.org]

- 28. Halogen Exchange Reaction of Aliphatic Fluorine Compounds with Organic Halides as Halogen Source [organic-chemistry.org]

An In-depth Technical Guide to the Conformational Analysis of 2-Fluoroethanol and the Gauche Effect

A Senior Application Scientist's Field Guide for Researchers and Drug Development Professionals

Abstract

The gauche effect, an exception to the steric hindrance paradigm, dictates a preference for the gauche conformation in certain molecules, a phenomenon of profound importance in stereoelectronics and rational drug design. 2-Fluoroethanol (2FE) serves as a canonical example, where the gauche conformer is anomalously more stable than the anti conformer. This guide provides a comprehensive technical analysis of the conformational landscape of 2-fluoroethanol, detailing the theoretical underpinnings and the experimental and computational methodologies used in its study. We delve into the nuanced interplay of hyperconjugation, steric effects, and the controversial role of intramolecular hydrogen bonding. This document is structured to provide researchers, scientists, and drug development professionals with both foundational knowledge and actionable protocols for investigating and leveraging the gauche effect in molecular design.

Deconstructing the Gauche Effect: Beyond Steric Hindrance

In acyclic systems, conformational analysis typically predicts that steric repulsion between bulky substituents favors an anti-periplanar arrangement (180° dihedral angle). The gauche effect, however, describes the counterintuitive stabilization of a gauche conformation (approximately 60° dihedral angle) when vicinal substituents are highly electronegative, such as in 1,2-difluoroethane and our subject, 2-fluoroethanol.[1][2] This preference arises from stabilizing electronic interactions that outweigh steric penalties.

The Hyperconjugation Model: A Dominant Force

The primary explanation for the gauche effect in 2-fluoroethanol is hyperconjugation.[1][2] This involves the donation of electron density from a filled bonding orbital (σ) to an adjacent empty antibonding orbital (σ). In the gauche conformer of 2-fluoroethanol, the σ C-H bonding orbital is anti-periplanar to the σ C-F antibonding orbital. This optimal alignment allows for efficient electron delocalization, stabilizing the gauche arrangement.[3] Due to the high electronegativity of fluorine, the σ* C-F orbital is a potent electron acceptor, while the σ C-H orbital is a better electron donor than the σ C-F orbital.[1][2]

The Role of Intramolecular Hydrogen Bonding: An Ongoing Debate

The potential for an intramolecular hydrogen bond between the hydroxyl proton and the fluorine atom in the gauche conformer has been a subject of extensive debate. While early interpretations attributed the gauche preference primarily to this interaction[4], subsequent experimental and theoretical studies have offered conflicting evidence. Some infrared spectroscopy studies suggest that the O-H stretching frequency in 2-fluoroethanol is not consistent with significant intramolecular hydrogen bonding.[5] However, other studies propose that a weak hydrogen bond may contribute to the overall stability of the gauche conformer. The current consensus leans towards hyperconjugation as the dominant stabilizing factor, with a possible minor contribution from a weak O-H···F interaction.[5][6]

Steric and Electrostatic Contributions

While hyperconjugation is the primary driving force, steric and electrostatic interactions also play a role. The small van der Waals radius of fluorine minimizes steric repulsion in the gauche conformation.[7] Furthermore, electrostatic interactions, such as dipole-dipole interactions, contribute to the overall conformational energy landscape. In protonated systems, like 2-fluoroethylammonium, the electrostatic gauche effect becomes significantly more pronounced.

Experimental Elucidation of 2-Fluoroethanol's Conformation

A multi-technique approach is essential for a comprehensive understanding of the conformational equilibrium of 2-fluoroethanol. Microwave, Nuclear Magnetic Resonance (NMR), and Infrared (IR) spectroscopy each provide unique and complementary data.

Microwave Spectroscopy: Unveiling Molecular Geometry

Microwave spectroscopy provides highly precise measurements of rotational constants, which are directly related to the molecule's moments of inertia and, therefore, its three-dimensional structure.

-

Core Principle: The absorption of microwave radiation induces transitions between rotational energy levels. By analyzing the frequencies of these transitions, the rotational constants (A, B, C) can be determined with high accuracy.

-

Experimental Insights: Studies on 2-fluoroethanol have definitively identified the gauche conformer as the dominant species in the gas phase. The experimentally determined rotational constants for the gauche conformer are in excellent agreement with theoretical calculations.[8]

Experimental Protocol: Gas-Phase Microwave Spectroscopy

-

Sample Preparation: A dilute mixture of 2-fluoroethanol in a carrier gas (e.g., Argon or Neon) is prepared.

-

Introduction: The gas mixture is introduced into a high-vacuum chamber through a pulsed nozzle, creating a supersonic jet that cools the molecules to a few Kelvin. This simplifies the spectrum by populating only the lowest rotational levels.

-

Irradiation: The molecular beam is irradiated with microwave radiation, and the absorption is detected.

-

Data Analysis: The resulting spectrum is analyzed to determine the rotational constants of the observed conformer.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Probing Conformation in Solution

NMR spectroscopy, particularly the analysis of vicinal coupling constants (³J), is a powerful tool for determining conformational preferences in solution.

-

Core Principle: The Karplus equation describes the relationship between the dihedral angle (φ) of vicinal protons (H-C-C-H) and their scalar coupling constant (³JHH).[9] By measuring ³JHH values, the populations of different conformers can be estimated.

-

Experimental Insights: NMR studies of 2-fluoroethanol and its derivatives in various solvents have shown that the gauche conformer is favored in non-polar solvents, and the population of the anti conformer increases with solvent polarity.[8] The analysis of ³JHF couplings can also provide valuable conformational information.[10]

Experimental Protocol: NMR Conformational Analysis

-

Sample Preparation: Prepare a dilute solution of 2-fluoroethanol (e.g., 10-20 mM) in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).

-

Data Acquisition: Acquire a high-resolution ¹H NMR spectrum. If necessary, acquire 2D NMR spectra such as COSY to aid in proton assignments.

-

Coupling Constant Extraction: Analyze the multiplicities of the proton signals to extract the vicinal coupling constants (³JHH).

-

Karplus Analysis: Use the Karplus equation with appropriate parameters for the H-C-C-O and H-C-C-F fragments to relate the observed coupling constants to the dihedral angles and estimate the relative populations of the gauche and anti conformers.

Infrared (IR) Spectroscopy: Identifying Vibrational Signatures

IR spectroscopy probes the vibrational modes of a molecule, which are sensitive to its conformation.

-

Core Principle: Different conformers will have distinct vibrational frequencies for certain modes, particularly those involving the C-C torsion and the stretching and bending modes of the functional groups.

-

Experimental Insights: Gas-phase FTIR studies have identified characteristic vibrational bands for both the gauche and anti conformers of 2-fluoroethanol.[11][12] The relative intensities of these bands can be used to determine the conformational equilibrium at different temperatures.[13]

Experimental Protocol: Gas-Phase FTIR Spectroscopy

-

Sample Introduction: Introduce a gaseous sample of 2-fluoroethanol into a gas cell with a defined path length.

-

Spectrum Acquisition: Record the infrared spectrum using an FTIR spectrometer, typically with a resolution of 1 cm⁻¹ or better.[14]

-

Data Analysis: Identify and assign the vibrational bands corresponding to the gauche and anti conformers by comparison with theoretical calculations or literature data.

-

Quantitative Analysis: Determine the relative populations of the conformers by analyzing the integrated intensities of their characteristic absorption bands.

Computational Modeling: A Predictive and Explanatory Tool

Computational chemistry, particularly Density Functional Theory (DFT) and Natural Bond Orbital (NBO) analysis, provides invaluable insights into the conformational preferences of 2-fluoroethanol.

Density Functional Theory (DFT) for Geometry and Energy Calculations

DFT is a robust method for accurately calculating the geometries and relative energies of different conformers.

-

Core Principle: DFT methods calculate the electronic structure of a molecule to determine its energy and properties. Functionals like B3LYP combined with Pople-style basis sets (e.g., 6-311++G(d,p)) provide a good balance of accuracy and computational cost for this type of analysis.

-

Computational Insights: DFT calculations consistently predict the gauche conformer of 2-fluoroethanol to be more stable than the anti conformer in the gas phase. These calculations also provide optimized geometries, including bond lengths, bond angles, and dihedral angles, that are in excellent agreement with experimental data.[7]

Natural Bond Orbital (NBO) Analysis for Quantifying Hyperconjugation

NBO analysis is a powerful technique for interpreting the wavefunction in terms of localized bonds and lone pairs, allowing for the quantification of hyperconjugative interactions.

-

Core Principle: NBO analysis partitions the molecular electron density into localized orbitals that correspond to Lewis structures. It then calculates the stabilization energy (E(2)) associated with the delocalization of electrons from a donor NBO (e.g., a σ C-H bond) to an acceptor NBO (e.g., a σ* C-F bond) using second-order perturbation theory.

-

Computational Insights: NBO analysis of 2-fluoroethanol reveals a significant stabilizing interaction between the σ C-H and σ* C-F orbitals in the gauche conformer, providing quantitative evidence for the hyperconjugation model.

Workflow: Computational Conformational Analysis of 2-Fluoroethanol

This workflow outlines the steps for performing a conformational analysis of 2-fluoroethanol using the Gaussian software package.

Caption: Computational workflow for 2-fluoroethanol conformational analysis.

Example Gaussian Input for Geometry Optimization and NBO Analysis:

Data Summary: A Comparative Overview

The following table summarizes key experimental and calculated parameters for the gauche and anti conformers of 2-fluoroethanol.

| Parameter | Conformer | Experimental Value | Calculated Value (B3LYP/6-311++G(d,p)) | Reference |

| Relative Energy (kcal/mol) | Gauche | 0.0 | 0.0 | [8] |

| Anti | ~2.3 | 2.5 | [8] | |

| Dihedral Angle (F-C-C-O) | Gauche | ~63° | 63.5° | [8] |

| Anti | 180° | 180° | [8] | |

| Rotational Constant A (MHz) | Gauche | 10010.4 | 10025.7 | [8] |

| Rotational Constant B (MHz) | Gauche | 4789.2 | 4795.1 | [8] |

| Rotational Constant C (MHz) | Gauche | 3608.1 | 3612.4 | [8] |

| ³JHH (Hz) | Gauche | - | ~3-5 | [10] |

| Anti | - | ~10-12 | [10] | |

| Key IR Frequency (cm⁻¹) | Gauche (C-C torsion) | ~150 | 152 | [13] |

| Anti (C-C torsion) | ~70 | 71 | [13] |

Implications for Drug Development

The gauche effect is not merely a theoretical curiosity; it is a powerful tool in medicinal chemistry for controlling molecular conformation, which in turn influences a drug's biological activity, metabolic stability, and pharmacokinetic properties.[15][16]

-

Conformational Constraint: By introducing vicinal fluorine atoms, medicinal chemists can lock a flexible molecule into a specific bioactive conformation that is favored by the gauche effect. This can lead to increased potency and selectivity for the target receptor or enzyme.[17]

-

Modulation of Physicochemical Properties: The introduction of fluorine can alter a molecule's pKa, lipophilicity, and metabolic stability.[18] Understanding the conformational consequences of fluorination is crucial for optimizing these properties.

-

Case Study: HDAC Inhibitors: In the development of histone deacetylase (HDAC) inhibitors, vicinal difluorination has been used to constrain the linker chain. The stereochemistry of the difluoroalkane motif dictates the preferred conformation (extended vs. bent), which significantly impacts the inhibitory potency against different HDAC isoforms.[17]

Conclusion

The conformational analysis of 2-fluoroethanol provides a clear and compelling illustration of the gauche effect, a phenomenon driven primarily by hyperconjugation. A synergistic approach combining high-resolution spectroscopic techniques and robust computational methods is essential for a thorough understanding of its conformational landscape. For researchers in drug development, a deep appreciation of the gauche effect is not just academic; it provides a rational basis for the strategic incorporation of fluorine to modulate molecular conformation and enhance therapeutic potential. The principles and protocols outlined in this guide offer a solid foundation for the investigation and application of this fundamental stereoelectronic effect.

References

-

The Effect of Vicinal Difluorination on the Conformation and Potency of Histone Deacetylase Inhibitors. (n.d.). MDPI. Retrieved from [Link]

-

Gauche effect. (n.d.). Wikipedia. Retrieved from [Link]

-

The Gauche Effect in XCH2CH2X Revisited. (2020). PMC. Retrieved from [Link]

-

Gauche effect. (n.d.). chemeurope.com. Retrieved from [Link]

-

Conformational analysis. Part 22. An NMR and theoretical investigation of the gauche effect in fluoroethanols. (1994). Journal of the Chemical Society, Perkin Transactions 2. Retrieved from [Link]

-

Karplus equation. (n.d.). Wikipedia. Retrieved from [Link]

-

Molecular Design Exploiting a Fluorine gauche Effect as a Stereoelectronic Trigger. (2016). ResearchGate. Retrieved from [Link]

-

Vibrational and ab initio conformational analysis of 2,2,2-trifluoroethyl formate. (n.d.). ResearchGate. Retrieved from [Link]

-

Conformational analysis. 13. 2-Fluoroethanol. An investigation of the molecular structure and conformational composition at 20, 156, and 240.degree.. Estimate of the anti-gauche energy difference. (1989). Journal of the American Chemical Society. Retrieved from [Link]

-

Fluorine-a small magic bullet atom in the drug development: perspective to FDA approved and COVID-19 recommended drugs. (2023). PubMed Central. Retrieved from [Link]

-

DEVELOPMENTS IN THE KARPLUS EQUATION AS THEY RELATE TO THE NMR COUPLING CONSTANTS OF CARBOHYDRATES. (2009). PMC. Retrieved from [Link]

-

Comparison between Calculated Anharmonic Vibrational Frequencies for... (n.d.). ResearchGate. Retrieved from [Link]

-

Questioning the γ-gauche effect: stereoassignment of 1,3-disubstituted-tetrahydro-β-carbolines using 1H-1H coupling constants. (2019). NIH. Retrieved from [Link]

-

About Gaussian 16 Input. (2018). Gaussian. Retrieved from [Link]

-

Applications of Fluorine in Medicinal Chemistry. (2015). ResearchGate. Retrieved from [Link]

-

Synergistic effect of intra- and intermolecular hydrogen bond in 2-haloethanols probed by infrared. (2023). PubMed. Retrieved from [Link]

-

Gaussian Input Files. (n.d.). Computational Chemistry Resources - Emmett M. Leddin. Retrieved from [Link]

-

Generation of Gaussian 09 Input Files for the Computation of 1H and 13C NMR Chemical Shifts of Structures from a Spartan'14 Conformational Search. (2014). GitHub Gist. Retrieved from [Link]

-

The Role of Small Molecules Containing Fluorine Atoms in Medicine and Imaging Applications. (2023). PMC. Retrieved from [Link]

-

Chapter 2 Techniques and Experimental Setup. (n.d.). Refubium. Retrieved from [Link]

-

The Dark Side of Fluorine. (2019). ACS Medicinal Chemistry Letters. Retrieved from [Link]

-

Revisiting the Conformational Equilibrium of 1,1,2-Trifluoroethane and 1,1,2,2-Tetrafluoroethane: An NBO Study. (2023). PMC. Retrieved from [Link]

-

How to Create Input file for Gaussian 09 Calculation and Geometry Optimization. (2023). YouTube. Retrieved from [Link]

-

Question: The correct order of stability of various conformations of 2-Fl.. (2025). Filo. Retrieved from [Link]

-

How can the gauche-effect be explained?. (2015). Chemistry Stack Exchange. Retrieved from [Link]

-

Hydrogen bonding versus hyperconjugation in condensed-phase carbocations. (2013). Organic & Biomolecular Chemistry. Retrieved from [Link]

-

Conformational analysis. 13. 2-Fluoroethanol. An investigation of the molecular structure and conformational composition at 20, 156, and 240.degree.. Estimate of the anti-gauche energy difference. (1989). Journal of the American Chemical Society. Retrieved from [Link]

-

Intramolecular Hydrogen Bonding 2021. (2021). PMC. Retrieved from [Link]

-

NMR Spectroscopy: a Tool for Conformational Analysis. (n.d.). auremn. Retrieved from [Link]

-

The Interplay of Inter- and Intramolecular Hydrogen Bonding in Ether Alcohols Related to n-Octanol. (2023). MDPI. Retrieved from [Link]

-

High Accuracy of Karplus Equations for Relating Three-Bond J Couplings to Protein Backbone Torsion Angles. (2007). PMC. Retrieved from [Link]

-

Discovery of internal rotation and conformers of 1,2-dichloroethane: the dawn of the concept of conformation. (2024). PMC. Retrieved from [Link]

-

Dynamic Enantioconvergent Desaturation of 4,5-Disubstituted γ-Lactones in Whole Cells of Rhodococcus erythropolis. (2020). Journal of the American Chemical Society. Retrieved from [Link]

-

Conformational analysis. Part 27. NMR, solvation and theoretical investigation of conformational isomerism in fluoro- and 1,1-difluoro-acetone. (1996). Journal of the Chemical Society, Perkin Transactions 2. Retrieved from [Link]

-

3.1: Conformations of Organic Molecules. (2021). Chemistry LibreTexts. Retrieved from [Link]

-

FTIR spectrum of gaseous ethanol. (n.d.). ResearchGate. Retrieved from [Link]

-

How Do FTIR Gas Analyzers Work?. (2023). AZoOptics. Retrieved from [Link]

-

Tables of molecular vibrational frequencies, consolidated volume I. (1972). NIST Technical Series Publications. Retrieved from [Link]

-

The most stable conformer of 2-fluoroethanol among the following is. (2023). YouTube. Retrieved from [Link]

-

Tables of molecular vibrational frequencies, part 2.. (1967). NIST Technical Series Publications. Retrieved from [Link]

-

Compare vibrational frequencies for two calculations for H 2 OCH 3 OH (water methanol dimer). (n.d.). Computational Chemistry Comparison and Benchmark Database. Retrieved from [Link]

Sources

- 1. CONFLEX Tutorials [conflex.co.jp]

- 2. Gauche effect - Wikipedia [en.wikipedia.org]

- 3. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 4. Question: The correct order of stability of various conformations of 2-Fl.. [askfilo.com]

- 5. Synergistic effect of intra- and intermolecular hydrogen bond in 2-haloethanols probed by infrared - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Hydrogen bonding versus hyperconjugation in condensed-phase carbocations - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 7. The Gauche Effect in XCH2CH2X Revisited - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Conformational analysis. Part 22. An NMR and theoretical investigation of the gauche effect in fluoroethanols - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]

- 9. Karplus equation - Wikipedia [en.wikipedia.org]

- 10. DEVELOPMENTS IN THE KARPLUS EQUATION AS THEY RELATE TO THE NMR COUPLING CONSTANTS OF CARBOHYDRATES - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. azooptics.com [azooptics.com]

- 13. researchgate.net [researchgate.net]

- 14. refubium.fu-berlin.de [refubium.fu-berlin.de]

- 15. researchgate.net [researchgate.net]

- 16. pubs.acs.org [pubs.acs.org]

- 17. mdpi.com [mdpi.com]

- 18. Fluorine-a small magic bullet atom in the drug development: perspective to FDA approved and COVID-19 recommended drugs - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Intramolecular Hydrogen Bonding in 2-Fluoroethanol

This guide provides a comprehensive technical overview of the intramolecular hydrogen bond in 2-fluoroethanol, a classic example of a weak but conformationally significant non-covalent interaction. Tailored for researchers, scientists, and professionals in drug development, this document delves into the structural, spectroscopic, and theoretical underpinnings of this phenomenon, offering both foundational knowledge and practical insights into its investigation.

Introduction: The Significance of the O-H···F Intramolecular Hydrogen Bond

Intramolecular hydrogen bonds (IHBs) are critical determinants of molecular conformation, influencing a molecule's physical, chemical, and biological properties. In the realm of drug design and materials science, understanding and controlling these interactions is paramount. 2-Fluoroethanol (FCH₂CH₂OH) serves as a canonical model system for studying a particularly intriguing IHB: the interaction between a hydroxyl proton and a fluorine atom. While fluorine is the most electronegative element, its participation as a hydrogen bond acceptor is often debated. The study of 2-fluoroethanol provides compelling evidence for the existence and conformational consequences of the O-H···F IHB.

The conformational preference of 2-fluoroethanol is a delicate balance of steric, electronic, and hydrogen bonding effects. The molecule can exist in several rotational isomers, or conformers, with the most stable being the gauche form.[1][2] This preference for the gauche conformation, where the fluorine and hydroxyl groups are in close proximity, is attributed to the stabilizing O-H···F intramolecular hydrogen bond.[1][3] This guide will explore the experimental and theoretical evidence that substantiates this claim.

The Conformational Landscape of 2-Fluoroethanol

Rotation around the central carbon-carbon bond in 2-fluoroethanol gives rise to two primary conformers: anti and gauche.

-

Anti Conformer: The fluorine and hydroxyl groups are positioned 180° apart from each other. This arrangement minimizes steric hindrance.[2]

-

Gauche Conformer: The fluorine and hydroxyl groups have a dihedral angle of approximately 60°.[2] This proximity allows for the formation of an intramolecular hydrogen bond.

Numerous studies, employing a variety of experimental techniques, have unequivocally demonstrated that the gauche conformer is significantly more stable than the anti conformer.[1][3] This energetic preference is a direct consequence of the stabilizing O-H···F interaction, which outweighs the steric repulsion that would typically favor the anti conformation.

Caption: Conformational isomers of 2-fluoroethanol.

Quantitative Structural Parameters

Microwave spectroscopy and electron diffraction studies have provided precise structural data for the dominant gauche conformer of 2-fluoroethanol. These experimental techniques have been instrumental in quantifying the geometry of the intramolecular hydrogen bond.

| Parameter | Value | Source |

| Dihedral Angle (FCCO) | 62°12′ ± 1.0° | [4][5] |

| Dihedral Angle (CCOH) | 55°30′ ± 3° | [4][5] |

| F···H Distance | 2.42 ± 0.02 Å | [4][5] |

These data clearly show the proximity of the fluorine and hydroxyl hydrogen atoms, consistent with the presence of a hydrogen bond.

Experimental Investigation of the Intramolecular Hydrogen Bond

A multi-faceted approach, combining various spectroscopic and analytical techniques, is necessary to fully characterize the intramolecular hydrogen bond in 2-fluoroethanol.

Microwave Spectroscopy

Microwave spectroscopy is a powerful tool for determining the precise rotational constants and, consequently, the detailed molecular structure of small molecules in the gas phase.

Experimental Protocol: Rotational Spectroscopy of 2-Fluoroethanol

-

Sample Preparation: 2-Fluoroethanol is introduced into the high-vacuum chamber of a microwave spectrometer. The sample is typically cooled to low temperatures using a supersonic jet expansion to simplify the rotational spectrum by populating only the lowest energy levels.

-

Data Acquisition: A pulsed microwave field is used to induce transitions between rotational energy levels. The resulting free induction decay is recorded and Fourier transformed to obtain the rotational spectrum.

-

Spectral Analysis: The observed transition frequencies are fitted to a rotational Hamiltonian to determine the rotational constants (A, B, and C) for each conformer. Isotopic substitution (e.g., deuteration of the hydroxyl group) can aid in the structural determination.[4][5]

-

Structural Determination: The experimentally determined rotational constants are used to derive the molecular geometry, including bond lengths, bond angles, and dihedral angles. This allows for the precise characterization of the gauche and anti conformers.[4][5]

Caption: Workflow for microwave spectroscopy of 2-fluoroethanol.

Infrared Spectroscopy

Infrared (IR) spectroscopy probes the vibrational modes of a molecule. The O-H stretching frequency is particularly sensitive to hydrogen bonding.

In the absence of hydrogen bonding, the O-H stretching vibration of an alcohol typically appears as a sharp band at higher frequencies. When a hydrogen bond is formed, the O-H bond is weakened and elongated, resulting in a shift of the stretching frequency to a lower wavenumber (a "red shift") and a broadening of the absorption band. In the case of 2-fluoroethanol, the observation of a red-shifted and broadened O-H stretching band for the gauche conformer compared to the anti conformer provides strong evidence for the intramolecular hydrogen bond.[6]

Experimental Protocol: Matrix Isolation Infrared Spectroscopy

-

Matrix Preparation: A gaseous mixture of 2-fluoroethanol and an inert gas (e.g., argon or nitrogen) is deposited onto a cold substrate (typically at ~10-20 K). This traps individual 2-fluoroethanol molecules in an inert matrix, preventing intermolecular interactions.

-

IR Spectroscopy: The infrared spectrum of the matrix-isolated sample is recorded.

-

Conformer-Specific Analysis: By carefully controlling the deposition conditions and annealing the matrix, it is possible to observe and assign vibrational bands to specific conformers. The O-H stretching region is of primary interest for identifying the hydrogen-bonded gauche conformer.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a versatile technique for studying molecular structure and dynamics in solution. While intermolecular hydrogen bonding can complicate the interpretation of NMR spectra, specific NMR parameters can provide insights into intramolecular hydrogen bonding.

In the context of 2-fluoroethanol, the chemical shift of the hydroxyl proton (¹H NMR) and the coupling constants between the proton and the fluorine atom (¹H-¹⁹F coupling) can be indicative of the O-H···F interaction.[7] The presence of a through-space coupling between the hydroxyl proton and the fluorine atom would be definitive proof of their close proximity in the gauche conformer.

Experimental Protocol: Variable Temperature NMR Spectroscopy

-

Sample Preparation: A dilute solution of 2-fluoroethanol is prepared in a non-polar, aprotic solvent (e.g., CCl₄ or a deuterated hydrocarbon) to minimize intermolecular hydrogen bonding.

-

NMR Data Acquisition: ¹H and ¹⁹F NMR spectra are acquired over a range of temperatures.

-

Data Analysis: Changes in the chemical shift of the hydroxyl proton and the magnitude of the ¹H-¹⁹F coupling constants with temperature are analyzed. A downfield shift of the hydroxyl proton signal at lower temperatures can indicate a strengthening of the intramolecular hydrogen bond.

Theoretical and Computational Insights

Computational chemistry plays a crucial role in complementing experimental findings and providing a deeper understanding of the forces driving the conformational preferences of 2-fluoroethanol.

The Gauche Effect and Hyperconjugation

While the intramolecular hydrogen bond is the primary explanation for the stability of the gauche conformer, the "gauche effect" also contributes.[8] The gauche effect is the tendency of a molecule to adopt a gauche conformation when it has adjacent electronegative atoms. This effect is often explained by hyperconjugation, which involves the donation of electron density from a filled bonding orbital to an adjacent empty anti-bonding orbital.[8][9] In 2-fluoroethanol, hyperconjugation between the C-H bonding orbitals and the C-F anti-bonding orbital (σC-H → σ*C-F) can contribute to the stability of the gauche form.[8]

Quantum Chemical Calculations

High-level ab initio and density functional theory (DFT) calculations can accurately predict the geometries, relative energies, and vibrational frequencies of the different conformers of 2-fluoroethanol. These calculations consistently show that the gauche conformer is the global minimum on the potential energy surface, with the energy difference between the gauche and anti forms being in good agreement with experimental estimates.

Computational Protocol: Conformational Analysis of 2-Fluoroethanol

-

Structure Generation: Initial structures for the anti and gauche conformers of 2-fluoroethanol are generated.

-

Geometry Optimization: The geometries of the conformers are optimized using a suitable level of theory and basis set (e.g., MP2/aug-cc-pVTZ or a DFT functional with an appropriate basis set).

-